molecular formula C8H13ClO2 B3012883 4-(tert-Butoxy)-1-chlorobut-3-en-2-one CAS No. 1909358-94-6

4-(tert-Butoxy)-1-chlorobut-3-en-2-one

Cat. No. B3012883
CAS RN: 1909358-94-6
M. Wt: 176.64
InChI Key: BUQRBLKEUHEOFC-SNAWJCMRSA-N
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Description

The compound "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" is a chemical entity that can be associated with a variety of organic reactions and has potential relevance in synthetic organic chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with tert-butoxy groups and similar structural motifs are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of compounds related to "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" involves various strategies. For instance, gold-catalyzed formal [4π+2π]-cycloadditions are used to synthesize 4H-1,3-dioxine derivatives from tert-butyl propiolates and carbonyl compounds, indicating that gold catalysis could be a viable pathway for synthesizing structurally complex molecules from simpler precursors . Additionally, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent suggests that tert-butoxy groups can be introduced under mild conditions, which might be applicable to the synthesis of "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butoxy groups can be quite intricate. For example, the crystal structure of a compound with a tert-butyl group attached to a phenol moiety was determined using X-ray diffraction, showcasing the importance of such techniques in confirming molecular structures . This suggests that X-ray crystallography could be employed to elucidate the structure of "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" and to understand the spatial arrangement of its tert-butoxy and chlorobutene moieties.

Chemical Reactions Analysis

Chemical reactions involving tert-butoxy groups can lead to various transformations. The reaction of a tert-butoxy-containing dioxaphosphininone with chloral, for example, resulted in ring expansion and the formation of a single diastereomer, highlighting the steric effects that tert-butoxy groups can impose on reaction outcomes . This information could be extrapolated to predict the reactivity of "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxy-containing compounds are influenced by the presence of the bulky tert-butoxy group. The determination of the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry illustrates the analytical techniques that can be used to study such compounds . These methods could potentially be applied to "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" to determine its physical properties, stability, and behavior in biological systems.

Scientific Research Applications

  • Catalytic Phenol and Aniline Oxidations

    • Dirhodium caprolactamate, Rh(2)(cap)(4), is an efficient catalyst for generating the tert-butylperoxy radical from tert-butyl hydroperoxide, which is effective in oxidizing phenols and anilines. These reactions are enhanced when performed in solvents like toluene or chlorobenzene, resulting in the formation of compounds like 4-(tert-butyldioxy)cyclohexadienones. This has significant implications for the selective oxidation of phenolic substrates, including the influence of steric factors and mechanistic aspects compared to other catalysts such as RuCl(2)(PPh(3))(3) and CuI (Ratnikov et al., 2011).
  • Formation of Stable Multiadducts with Fullerenes

    • tert-Butylperoxy radicals add to fullerenes like C60 and C70 to form stable multiadducts, such as C60(O)(OOtBu)4 and C70(OOtBu)10. These compounds are characterized by their unique arrangement of tert-butylperoxy groups and their crystallographic symmetry, offering insight into the reactivity of fullerenes and potential applications in material science (Gan et al., 2002).
  • Applications in Cyclobutane Synthesis

    • The use of titanocene(III) chlorides for the preparation of cyclobutanes via 4-exo cyclization of radicals demonstrates the role of alpha,beta-unsaturated carbonyl compounds as radical traps. The study offers insights into the diastereoselectivity and mechanistic details of cyclobutane formation, highlighting the significance of tert-butyl or cyclo-hexyl substituted cyclopentadienyl ligands in radical chemistry (Friedrich et al., 2008).
  • Role in Dye-Sensitized Solar Cells

    • The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. The study provides a comprehensive analysis of how 4-tert-butylpyridine affects the surface charge of TiO2 and decreases the recombination of electrons with triiodide, enhancing the overall efficiency of solar cells (Boschloo et al., 2006).
  • Enantioselective Oxidations of Sulfides

    • Chloroperoxidase-catalyzed oxidations of sulfides using tert-butyl and other peroxides have been investigated for their enantioselectivity in producing sulfoxides. This research provides valuable information on factors influencing enantioselectivity in biological and synthetic chemical reactions (Colonna et al., 1990).

Safety and Hazards

While specific safety and hazard data for “4-(tert-Butoxy)-1-chlorobut-3-en-2-one” is not available, compounds containing halogens and alkenes can often be hazardous. They may be irritants, and some halogenated compounds are known to be harmful to the environment .

Future Directions

The use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed, which is more efficient, versatile, and sustainable compared to the batch . This could potentially be applied to the synthesis of “4-(tert-Butoxy)-1-chlorobut-3-en-2-one” in the future.

properties

IUPAC Name

(E)-1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-8(2,3)11-5-4-7(10)6-9/h4-5H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRBLKEUHEOFC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC=CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O/C=C/C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxy)-1-chlorobut-3-en-2-one

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